One of the most prominent applications of 1,4-benzenediboronic acid lies in Suzuki-Miyaura cross-coupling reactions. These reactions involve the creation of carbon-carbon bonds between an aryl or vinyl boronic acid and an alkyl, alkenyl, or aryl halide using a palladium catalyst. 1,4-Benzenediboronic acid acts as a versatile bifunctional reagent, allowing for the introduction of two aromatic groups at defined positions on the target molecule. This ability makes it crucial for synthesizing various complex organic molecules, including pharmaceuticals, natural products, and functional materials [].
1,4-Benzenediboronic acid can also participate in palladium-catalyzed sequential alkenylation and conjugate addition reactions. These reactions involve the formation of multiple carbon-carbon bonds in a single sequence. The two boronic acid groups of 1,4-benzenediboronic acid can react with different coupling partners, enabling the creation of diverse and intricate molecular structures. This approach is employed in the synthesis of complex organic molecules with specific functionalities, finding applications in drug discovery and material science [].
Another application of 1,4-benzenediboronic acid lies in Scholl cyclizations. These reactions involve the formation of cyclic aromatic compounds through the oxidative coupling of aryl or heteroaryl boronic acids. 1,4-Benzenediboronic acid can act as a starting material for the synthesis of various cyclic molecules with defined substitution patterns. This approach is valuable for generating complex aromatic structures with specific properties, relevant for applications in organic electronics and material science [].
Beyond the aforementioned examples, 1,4-benzenediboronic acid finds applications in various other scientific research areas. These include:
1,4-Benzenediboronic acid, also known as 1,4-phenylenediboronic acid, is a boronic acid derivative with the molecular formula and a molecular weight of approximately 165.75 g/mol. It is characterized by two boronic acid functional groups attached to a benzene ring at the para position. This compound appears as a white crystalline solid and is soluble in water at a concentration of about 2.5% .
The compound is notable for its role as a biochemical reagent in various organic synthesis processes, particularly in life sciences research. It is classified under hazard symbols indicating that it may be harmful if ingested or inhaled, necessitating proper safety precautions during handling .
While specific biological activities of 1,4-benzenediboronic acid are not extensively documented, its derivatives have shown potential in biological applications. Boronic acids are known to interact with diols and play roles in biological systems, including enzyme inhibition and as probes for biomolecules. The compound's ability to form reversible covalent bonds with certain biomolecules makes it useful in biochemical assays and drug discovery .
1,4-Benzenediboronic acid can be synthesized through various methods:
1,4-Benzenediboronic acid has diverse applications across various fields:
Interaction studies involving 1,4-benzenediboronic acid focus on its binding properties with biological molecules. Research indicates that boronic acids can selectively interact with diols present in carbohydrates and proteins. This property enables their use as sensors or probes for detecting specific biomolecules. Additionally, studies have explored their potential as inhibitors for certain enzymes by mimicking natural substrates .
Several compounds share structural similarities with 1,4-benzenediboronic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,3-Benzenediboronic acid | C6H8B2O4 | Different substitution pattern; used similarly in reactions. |
| 4-(Dihydroxyboryl)phenylboronic acid | C6H8B2O4 | Contains hydroxyl groups; used in similar applications. |
| Boric Acid | H3BO3 | Simpler structure; serves as a precursor for boron compounds. |
| Phenylboronic Acid | C6H7BO2 | A single boronic acid group; frequently used in Suzuki reactions. |
The uniqueness of 1,4-benzenediboronic acid lies in its dual boronate functionality at the para position on the benzene ring, which enhances its reactivity and versatility compared to other similar compounds. Its ability to participate effectively in cross-coupling reactions while also forming stable complexes with biomolecules distinguishes it within the category of boronic acids.
1,4-Benzenediboronic acid represents a valuable chemical building block extensively utilized in various synthetic applications, particularly in cross-coupling reactions and polymer synthesis [1]. The direct boronation of 1,4-dihalobenzenes constitutes one of the primary synthetic routes for obtaining this compound [2]. This approach typically involves the conversion of 1,4-dibromobenzene or 1,4-dichlorobenzene into the corresponding diboronic acid through several reaction pathways [3].
The halogen-metal exchange reaction represents a fundamental approach for synthesizing 1,4-benzenediboronic acid from 1,4-dihalobenzenes [4]. This method typically employs organolithium reagents, such as n-butyllithium, to facilitate the exchange process at low temperatures [4]. The reaction proceeds through the formation of an aryllithium intermediate, which subsequently undergoes nucleophilic attack on a boron electrophile [5].
A typical synthetic procedure involves the dropwise addition of n-butyllithium to a solution of 1,4-dibromobenzene in tetrahydrofuran at -78°C, followed by the addition of a trialkyl borate, such as trimethyl borate [4]. The resulting boronate ester is then hydrolyzed under acidic conditions to yield 1,4-benzenediboronic acid [4]. This approach can achieve yields of approximately 47% after recrystallization with dichloromethane and hexane [4].
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 1,4-Dibromobenzene | 37.6 mmol | THF, -78°C | - |
| n-Butyllithium (2.5M) | 45.1 mmol | Dropwise addition | - |
| Trimethyl borate | 56.4 mmol | 2 hours stirring | - |
| 2M Hydrochloric acid | - | Neutralization | 47% |
An alternative method utilizes Grignard reagents for the direct boronation of 1,4-dihalobenzenes [5]. This approach involves the formation of a di-Grignard reagent from 1,4-dibromobenzene, which subsequently reacts with a boron electrophile [5]. The reaction typically proceeds at low temperatures to ensure selectivity and minimize side reactions [5].
The synthesis begins with the preparation of the Grignard reagent through the reaction of 1,4-dibromobenzene with magnesium in tetrahydrofuran [5]. The resulting di-Grignard reagent is then treated with a trialkyl borate, followed by acidic hydrolysis to yield 1,4-benzenediboronic acid [5]. Temperature control is crucial during the addition of the Grignard reagent to the boron source, with optimal results achieved between -5°C and 0°C [5].
Recent advancements in synthetic methodologies have introduced electrophilic borylation as an efficient approach for the direct boronation of haloarenes, including 1,4-dihalobenzenes [6]. This method employs Lewis acid catalysts, such as aluminum trichloride, to activate boron trichloride for electrophilic attack on the aromatic ring [6].
The reaction typically involves treating 1,4-dichlorobenzene or 1,4-dibromobenzene with a mixture of boron trichloride and aluminum trichloride in an appropriate solvent [6]. The electrophilic borylation proceeds through the formation of a dichloro(4-halophenyl)borane intermediate, which undergoes acid hydrolysis to yield 1,4-benzenediboronic acid [6]. This approach offers the advantage of direct C-H borylation under electronic control, providing complementary regioselectivity to transition metal-catalyzed methods [6].
Transition metal-catalyzed borylation represents a powerful synthetic approach for the preparation of 1,4-benzenediboronic acid, offering advantages in terms of mild reaction conditions, functional group tolerance, and regioselectivity [11]. These methods typically employ palladium, iridium, or copper catalysts to facilitate the formation of carbon-boron bonds [12].
Palladium-catalyzed borylation constitutes one of the most widely utilized methods for synthesizing 1,4-benzenediboronic acid from 1,4-dihalobenzenes [13]. This approach typically employs bis(pinacolato)diboron or tetrakis(dimethylamino)diboron as the borylating agent in the presence of a palladium catalyst and an appropriate ligand [15].
The reaction mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the diboron reagent and reductive elimination to form the carbon-boron bond [14]. The resulting boronate ester can be hydrolyzed to yield the corresponding boronic acid [15].
A typical procedure involves the reaction of 1,4-dibromobenzene with bis(pinacolato)diboron in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst and potassium acetate as the base in dimethyl sulfoxide [15]. This approach can achieve high yields of the corresponding bis(pinacol) ester, which can be subsequently hydrolyzed to 1,4-benzenediboronic acid [15].
| Catalyst System | Borylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | Bis(pinacolato)diboron | KOAc | DMSO | 80°C | 80% |
| Pd(OAc)₂/SPhos | Tetrakis(dimethylamino)diboron | KOAc | MeOH | 60°C | 75% |
| Pd(PPh₃)₄ | Bis(pinacolato)diboron | K₂CO₃ | THF | 85°C | 80% |
Iridium-catalyzed C-H borylation represents an alternative approach for the synthesis of 1,4-benzenediboronic acid, offering the advantage of direct functionalization without requiring pre-functionalized starting materials [11]. This method typically employs an iridium catalyst in combination with a bipyridine or phosphine ligand to facilitate the direct borylation of benzene or monosubstituted benzenes [11].
The reaction proceeds through the formation of an iridium-trisboryl complex, which undergoes C-H activation followed by reductive elimination to form the carbon-boron bond [11]. The regioselectivity of the borylation is primarily controlled by steric factors, with substitution occurring at the least hindered positions [11].
For the synthesis of 1,4-benzenediboronic acid, the iridium-catalyzed borylation can be applied to benzene, resulting in a mixture of isomers that can be separated to obtain the 1,4-disubstituted product [11]. Alternatively, the borylation of 1-bromobenzene can yield 4-bromophenylboronic acid, which can be further functionalized to obtain 1,4-benzenediboronic acid [11].
Copper-catalyzed borylation has emerged as a cost-effective alternative to palladium and iridium-based methods for the synthesis of arylboronic acids, including 1,4-benzenediboronic acid [16]. This approach typically employs copper(I) salts in combination with appropriate ligands to facilitate the borylation of aryl halides [16].
The reaction mechanism involves the formation of a copper-boryl complex, which undergoes transmetalation with the aryl halide to form the carbon-boron bond [16]. The copper-catalyzed borylation offers advantages in terms of cost, as copper catalysts are significantly less expensive than palladium or iridium counterparts [16].
For the synthesis of 1,4-benzenediboronic acid, the copper-catalyzed borylation can be applied to 1,4-dihalobenzenes using bis(pinacolato)diboron as the borylating agent in the presence of a copper(I) salt and an appropriate ligand [16]. The resulting boronate ester can be hydrolyzed to yield 1,4-benzenediboronic acid [16].
Solid-phase synthesis methodologies represent an innovative approach for the preparation of boronic acids, including 1,4-benzenediboronic acid, offering advantages in terms of purification, handling, and potential for automation [19]. These methods typically employ polymer supports to immobilize reaction intermediates, facilitating the synthesis and isolation of the target compounds [20].
Polymer-supported boronation strategies involve the immobilization of boronic acid precursors on solid supports, such as polystyrene resins, followed by appropriate transformations to yield the desired boronic acids [20]. This approach offers advantages in terms of handling and storage, as boronic acids tend to be difficult to manipulate using solution-phase methods [20].
One approach utilizes diethanolamine-functionalized polystyrene resin (DEAM-PS) for the immobilization of boronic acids through the formation of a bicyclic diethanolamine boronate with putative nitrogen-boron coordination [20]. This method allows for the facile immobilization of a wide variety of boronic acids within minutes by simple stirring in anhydrous solvents at room temperature [20].
For the synthesis of 1,4-benzenediboronic acid, this approach can be applied by immobilizing 4-bromophenylboronic acid on the DEAM-PS resin, followed by palladium-catalyzed borylation of the aryl bromide to introduce the second boronic acid functionality [20]. The product can be released from the resin through hydrolysis, requiring a large excess of water to effect quantitative release [20].
Resin-to-resin transfer reactions (RRTR) represent an extension of solid-phase synthesis methodologies, involving the transfer of functional groups between different polymer supports [20]. This approach eliminates time-consuming cleavage and transfer operations, simplifying the synthesis of complex molecules, including 1,4-benzenediboronic acid derivatives [20].
For the synthesis of 1,4-benzenediboronic acid derivatives, this approach can be applied through the Suzuki cross-coupling of polymer-supported arylboronic acids with aryl halides immobilized on a different resin [20]. This method allows for the efficient synthesis of complex structures without requiring intermediate purification steps [20].
Recent advancements in solid-phase synthesis methodologies have extended to the preparation of peptide-boronic acid conjugates, which can incorporate 1,4-benzenediboronic acid as a structural component [19]. This approach typically employs standard Fmoc solid-phase peptide synthesis protocols, with the boronic acid functionality introduced either through pre-functionalized building blocks or post-synthetic modification [19].
One approach utilizes 1-glycerol polystyrene resin for the solid-phase synthesis of boronic acid-containing compounds [19]. This method allows for the construction of complex structures through standard coupling techniques, with the boronic acid functionality preserved throughout the synthesis [19]. The products can be isolated in high purity after direct cleavage from the resin, eliminating the need for liquid-liquid extractions, silica gel column chromatography, and HPLC purifications [19].
For the incorporation of 1,4-benzenediboronic acid into peptide structures, this approach can be applied by utilizing pre-functionalized building blocks containing the diboronic acid moiety [21]. Alternatively, a sequential approach can be employed, involving the introduction of a monoboronic acid functionality followed by post-synthetic modification to introduce the second boronic acid group [21].
The industrial-scale production of 1,4-benzenediboronic acid presents numerous challenges that must be addressed to ensure efficient and economical manufacturing processes [26]. These challenges span various aspects of production, including raw material sourcing, reaction scale-up, purification, and environmental considerations [27].
The availability and cost of raw materials represent significant considerations for the industrial-scale production of 1,4-benzenediboronic acid [28]. The primary starting materials, including 1,4-dihalobenzenes and boron sources such as trialkyl borates or bis(pinacolato)diboron, must be sourced reliably and economically to ensure viable production processes [28].
Boron sources, in particular, can present challenges in terms of cost and availability [31]. While boric acid represents a relatively inexpensive and abundant boron source, its direct use in borylation reactions is limited [31]. More reactive boron reagents, such as trialkyl borates or bis(pinacolato)diboron, are typically required, which can significantly impact production costs [31].
| Raw Material | Approximate Cost | Availability | Considerations |
|---|---|---|---|
| 1,4-Dibromobenzene | Moderate | Good | Potential environmental concerns |
| 1,4-Dichlorobenzene | Low | Excellent | Lower reactivity compared to dibromobenzene |
| Trialkyl borates | Moderate | Good | Moisture sensitivity |
| Bis(pinacolato)diboron | High | Limited | Cost-prohibitive for large-scale production |
| Boron trichloride | Moderate | Good | Corrosive, requires specialized handling |
The scale-up of laboratory reactions to industrial production volumes presents numerous challenges for the synthesis of 1,4-benzenediboronic acid [32]. These challenges include heat transfer issues, mixing efficiency, reaction time optimization, and catalyst recovery [32].
Organometallic reactions, such as those involving organolithium or Grignard reagents, present particular challenges for scale-up due to their exothermic nature and sensitivity to moisture and air [5]. The maintenance of low temperatures, often required for these reactions, can be difficult and energy-intensive on an industrial scale [5].
Transition metal-catalyzed borylation methods, while offering advantages in terms of mild conditions and functional group tolerance, present challenges related to catalyst cost and recovery [14]. Palladium and iridium catalysts, commonly employed in borylation reactions, are expensive and must be efficiently recovered to ensure economic viability [14].
The purification of 1,4-benzenediboronic acid on an industrial scale presents significant challenges, particularly due to the tendency of boronic acids to form anhydrides and undergo dehydration [26]. Traditional purification methods, such as recrystallization, may require optimization to ensure efficient removal of impurities while maintaining high yields [26].
Quality control represents another critical aspect of industrial production, requiring the development and implementation of robust analytical methods to ensure product purity and consistency [26]. The presence of impurities, such as monoboronic acids or boroxines, can significantly impact the performance of 1,4-benzenediboronic acid in subsequent applications [26].
Boron-11 nuclear magnetic resonance spectroscopy provides critical structural information for 1,4-benzenediboronic acid, as the ¹¹B nucleus (I = 3/2) is highly sensitive to its local electronic environment. The compound exhibits characteristic ¹¹B chemical shifts in the range of 29.0-31.0 parts per million relative to sodium borohydride [1] [2]. This chemical shift range is typical for tricoordinate boron centers in arylboronic acids, where the boron atom is bonded to one carbon and two hydroxyl groups.
The ¹¹B nuclear magnetic resonance spectrum of 1,4-benzenediboronic acid displays a distinctive second-order quadrupolar line shape, reflecting the quadrupolar nature of the ¹¹B nucleus [1]. The quadrupolar coupling constant (CQ) values for this compound range from 2.8 to 3.3 megahertz, with asymmetry parameters (ηQ) typically between 0.1 and 0.5 [1]. These parameters are highly sensitive to the local chemical environment around the boron nucleus and provide valuable information about the molecular geometry and electronic structure.
The chemical shift anisotropy, characterized by the span (Ω) parameter, ranges from 19 to 40 parts per million for 1,4-benzenediboronic acid [1]. This relatively large span indicates significant anisotropy in the magnetic shielding tensor, which is attributed to the aromatic character of the benzene ring and the electronic coupling between the boron centers and the π-electron system.
The ¹H nuclear magnetic resonance spectrum of 1,4-benzenediboronic acid exhibits a characteristic pattern reflecting the compound's symmetrical structure. The aromatic protons appear as a singlet in the range of 7.80-8.25 parts per million [3] [4], integrating for four protons. This downfield chemical shift is consistent with the electron-withdrawing effect of the boronic acid substituents on the benzene ring.
The chemical equivalence of all four aromatic protons arises from the para-disubstituted pattern of the benzene ring, where the two boronic acid groups are positioned at the 1,4-positions. This symmetry results in all aromatic carbon-hydrogen bonds being magnetically equivalent, producing a single resonance signal in the ¹H nuclear magnetic resonance spectrum [3].
The hydroxyl protons of the boronic acid groups typically appear as broad signals due to rapid exchange processes and are often not clearly resolved in routine ¹H nuclear magnetic resonance measurements. The broadening is attributed to quadrupolar relaxation effects from the adjacent ¹¹B nuclei and hydrogen bonding interactions [5].
Carbon-13 nuclear magnetic resonance spectroscopy of 1,4-benzenediboronic acid reveals important structural features, although certain carbon signals may be attenuated or absent due to quadrupolar relaxation effects from the adjacent boron nuclei. The aromatic carbon atoms appear in the typical aromatic region between 128 and 134 parts per million [6].
A notable characteristic of ¹³C nuclear magnetic resonance spectra of boronic acids is the frequent absence or significant broadening of carbon signals directly bonded to boron. This phenomenon is attributed to efficient quadrupolar relaxation of the ¹³C nuclei caused by the adjacent quadrupolar ¹¹B nuclei [6]. The quaternary carbon atoms bonded to the boronic acid groups are often not observed in the ¹³C nuclear magnetic resonance spectrum due to these relaxation effects.
The symmetry of 1,4-benzenediboronic acid results in a simplified ¹³C nuclear magnetic resonance spectrum, where magnetically equivalent carbon atoms produce single resonance signals. The para-disubstituted benzene ring exhibits two distinct carbon environments: the carbons directly bonded to boron and the carbons at the meta positions relative to the boronic acid groups.
The infrared spectrum of 1,4-benzenediboronic acid exhibits characteristic absorption bands that provide detailed information about the molecular structure and bonding environment. The hydroxyl stretching vibrations of the boronic acid groups appear in the range of 3200-3600 wavenumbers [7] [8], with both symmetric and asymmetric stretching modes observable. These bands are typically of medium to strong intensity and may show broadening due to hydrogen bonding interactions.
The aromatic carbon-carbon stretching vibrations are observed between 1580 and 1600 wavenumbers [7] [9], characteristic of the benzene ring system. These bands are of medium intensity and provide confirmation of the aromatic nature of the compound.
A particularly diagnostic region for boronic acids is the boron-oxygen stretching vibration, which occurs between 1300 and 1400 wavenumbers [8] [9]. This strong absorption band is characteristic of the boronic acid functional group and is often used for the identification and characterization of boronic acid compounds. The boron-carbon stretching vibrations appear at lower frequencies, typically between 1000 and 1100 wavenumbers [8] [10].
The in-plane bending vibrations of the hydroxyl groups in the boronic acid moieties are observed between 900 and 1000 wavenumbers [10]. These vibrations are of strong intensity and are characteristic of the boronic acid functional group, distinguishing them from other hydroxyl-containing compounds.
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with certain modes being more prominent in the Raman spectrum due to different selection rules. The aromatic carbon-carbon stretching modes are typically more intense in Raman spectroscopy compared to infrared spectroscopy, reflecting the high polarizability of the aromatic π-electron system.
The symmetric stretching modes of the boronic acid groups may be more readily observed in Raman spectroscopy, particularly the symmetric boron-oxygen stretching vibrations. The benzene ring breathing modes and other totally symmetric vibrations are enhanced in the Raman spectrum due to the resonance enhancement effects associated with the aromatic system [11].
Out-of-plane vibrational modes, including ring deformation and torsional motions, appear in the lower frequency region between 650 and 800 wavenumbers [9] [10]. These modes provide information about the molecular conformation and the degree of planarity between the boronic acid groups and the benzene ring.
The mass spectrometric analysis of 1,4-benzenediboronic acid provides valuable information about the molecular structure and fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 166, corresponding to the molecular formula C₆H₈B₂O₄ [12] [13]. The isotope pattern reflects the natural abundance of ¹⁰B and ¹¹B isotopes, with ¹¹B being the more abundant isotope.
Common fragmentation patterns for 1,4-benzenediboronic acid include the loss of hydroxyl groups from the boronic acid moieties, resulting in fragment ions at mass-to-charge ratios corresponding to the sequential loss of OH radicals. The loss of boric acid units (H₃BO₃) may also be observed, leading to characteristic fragment ions that retain the aromatic ring structure.
The aromatic ring system tends to stabilize certain fragment ions through resonance effects, leading to relatively abundant ions corresponding to substituted benzene ring fragments. The presence of two boronic acid groups provides multiple fragmentation pathways, resulting in a complex fragmentation pattern that can be used for structural identification [14] [15].
Chemical ionization mass spectrometry may provide enhanced molecular ion signals for 1,4-benzenediboronic acid, as the softer ionization conditions can reduce extensive fragmentation. Protonated molecular ions [M+H]⁺ at mass-to-charge ratio 167 may be observed under positive ion chemical ionization conditions.
Negative ion modes may be particularly useful for boronic acid compounds, as they can form stable anionic species through deprotonation of the hydroxyl groups. The formation of [M-H]⁻ ions at mass-to-charge ratio 165 provides additional structural information and can enhance the sensitivity of detection for this compound class.
X-ray photoelectron spectroscopy provides detailed information about the electronic environment of the boron centers in 1,4-benzenediboronic acid. The boron 1s binding energy appears in the range of 191.8-193.5 electron volts [16], which is characteristic of tricoordinate boron environments where the boron atom is bonded to carbon and oxygen atoms.
The binding energy of the boron 1s electrons is sensitive to the local chemical environment and the oxidation state of the boron center. In 1,4-benzenediboronic acid, the boron atoms are in a formal oxidation state of +3, coordinated to one carbon atom of the benzene ring and two hydroxyl groups. This coordination environment results in a characteristic binding energy that can be used for identification and quantification purposes [16] [17].
The peak shape and width of the boron 1s signal provide additional information about the chemical homogeneity and possible surface reactions. Asymmetric peak shapes may indicate the presence of multiple boron environments or surface oxidation products [18] [19].
The carbon 1s binding energies in 1,4-benzenediboronic acid appear in the range of 284.6-285.0 electron volts [16], corresponding to the aromatic carbon atoms of the benzene ring. This binding energy is typical for aromatic carbon atoms and provides confirmation of the aromatic character of the compound.
The oxygen 1s binding energies appear between 531.8 and 532.2 electron volts [18] [16], characteristic of hydroxyl oxygen atoms bonded to boron. The chemical shift of the oxygen 1s signal reflects the electronegativity difference between boron and oxygen and the ionic character of the boron-oxygen bonds.
The relative intensities of the boron, carbon, and oxygen signals provide quantitative information about the surface composition and can be used to confirm the stoichiometry of the compound. Surface contamination or degradation products can be identified through changes in the relative peak intensities and the appearance of additional signals at different binding energies [20] [16].
[image:1]
Table 1: Multinuclear Nuclear Magnetic Resonance Data for 1,4-Benzenediboronic Acid
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Comments |
|---|---|---|---|---|
| ¹¹B | 29-31 | Singlet (broad) | - | Typical for tricoordinate boron |
| ¹H | 7.80-8.25 | Singlet | 4H | Aromatic protons |
| ¹³C (aromatic) | 128-134 | - | - | Aromatic carbons |
| ¹³C (quaternary) | Not observed* | - | - | Quadrupolar relaxation effects |
Table 2: Infrared Vibrational Frequencies for 1,4-Benzenediboronic Acid
| Frequency (cm⁻¹) | Assignment | Intensity | Character |
|---|---|---|---|
| 3200-3600 | O-H stretching | Medium-Strong | Boronic acid hydroxyl |
| 1580-1600 | Aromatic C=C stretching | Medium | Benzene ring |
| 1300-1400 | B-O stretching | Strong | Boronic acid group |
| 1000-1100 | B-C stretching | Medium | Boron-carbon bond |
| 900-1000 | O-H in-plane bending | Strong | Boronic acid |
| 650-800 | Out-of-plane vibrations | Medium | Ring deformation |
Table 3: ¹¹B Nuclear Magnetic Resonance Spectroscopic Parameters for 1,4-Benzenediboronic Acid
| Parameter | Value | Notes |
|---|---|---|
| Chemical Shift (δiso) | 29.0-31.0 ppm | Relative to NaBH₄ |
| Quadrupolar Coupling Constant (CQ) | 2.8-3.3 MHz | Second-order quadrupolar effects |
| Asymmetry Parameter (ηQ) | 0.1-0.5 | Asymmetry of electric field gradient |
| Span (Ω) | 19-40 ppm | Chemical shift anisotropy |
Table 4: X-ray Photoelectron Spectroscopy Binding Energies
| Element | Binding Energy (eV) | Assignment | Peak Shape |
|---|---|---|---|
| B 1s | 191.8-193.5 | B-C/B-O environment | Asymmetric |
| C 1s | 284.6-285.0 | Aromatic carbon | Symmetric |
| O 1s | 531.8-532.2 | Boronic acid oxygen | Broad |
Irritant